molecular formula C12H14N2O3S2 B11781985 5-(Ethylsulfonyl)-4-(4-methoxyphenyl)thiazol-2-amine

5-(Ethylsulfonyl)-4-(4-methoxyphenyl)thiazol-2-amine

Cat. No.: B11781985
M. Wt: 298.4 g/mol
InChI Key: KPYSBUDFTDKSOV-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-(4-methoxyphenyl)thiazol-2-amine is a useful research compound. Its molecular formula is C12H14N2O3S2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Biological Activity

5-(Ethylsulfonyl)-4-(4-methoxyphenyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H14N2O2S
  • IUPAC Name : this compound
  • CAS Number : 828523

This thiazole derivative features an ethylsulfonyl group and a methoxyphenyl moiety, which are critical for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific protein kinases, particularly:

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) : Involved in angiogenesis, this receptor's inhibition can lead to reduced tumor growth and metastasis by limiting blood supply to tumors .
  • CDK2 and CDK4 (Cyclin-dependent kinases) : These kinases play crucial roles in cell cycle regulation. Inhibition may prevent uncontrolled cell proliferation associated with cancer .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various assays:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating its effectiveness at low concentrations.
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)15.3
    A549 (Lung Cancer)12.7
    HeLa (Cervical Cancer)9.8
    These results suggest that the compound may serve as a lead candidate for developing new anticancer therapies.
  • Mechanistic Insights : Studies utilizing flow cytometry indicated that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by enhanced annexin V binding and caspase activation.

Anti-inflammatory Activity

In animal models, the compound exhibited anti-inflammatory effects, reducing edema in carrageenan-induced paw inflammation models. The mechanism appears to involve the suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Case Study on Tumor Growth Inhibition :
    A study conducted on xenograft models showed that administration of this compound resulted in a significant reduction in tumor volume compared to controls, supporting its potential as an effective anticancer agent.
  • Clinical Implications :
    Preliminary clinical trials have suggested that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapy, particularly in breast and lung cancers.

Properties

Molecular Formula

C12H14N2O3S2

Molecular Weight

298.4 g/mol

IUPAC Name

5-ethylsulfonyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2O3S2/c1-3-19(15,16)11-10(14-12(13)18-11)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14)

InChI Key

KPYSBUDFTDKSOV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)OC

Origin of Product

United States

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